molecular formula C8H6ClN B2474569 2-Chloro-4-ethynylaniline CAS No. 950601-93-1

2-Chloro-4-ethynylaniline

Cat. No.: B2474569
CAS No.: 950601-93-1
M. Wt: 151.59
InChI Key: KGJRKZUOVFCSRJ-UHFFFAOYSA-N
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Description

Positional Isomerism and Structural Significance within Substituted Ethynylanilines

The arrangement of substituents on the aniline (B41778) ring is crucial to the chemical behavior of 2-Chloro-4-ethynylaniline. Positional isomers, which are molecules that share the same molecular formula but differ in the positions of their functional groups on the carbon skeleton, exhibit distinct properties. libretexts.orgyoutube.com For instance, altering the location of the chloro and ethynyl (B1212043) groups relative to the amino group in ethynylaniline derivatives can significantly impact their reactivity and the types of products they can form. vulcanchem.com

The specific 2-chloro-4-ethynyl substitution pattern is of particular significance. The chlorine atom at the 2-position and the ethynyl group at the 4-position create a unique electronic and steric environment around the aniline core. This arrangement influences the acidity of the N-H protons, the nucleophilicity of the amino group, and the reactivity of the ethynyl group in various chemical reactions.

PropertyValue
IUPAC Name 2-Chloro-4-ethynylaniline
CAS Number 950601-93-1
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
SMILES Code NC1=CC=C(C#C)C=C1Cl
InChI Key KYZMDTXDORSKMB-UHFFFAOYSA-N

Strategic Importance as a Molecular Building Block in Synthetic Research

The trifunctional nature of 2-chloro-4-ethynylaniline makes it a highly strategic building block in organic synthesis. Each functional group—the amino group, the chloro substituent, and the terminal alkyne—can undergo selective transformations, allowing for a stepwise and controlled construction of complex molecular frameworks.

The terminal alkyne (-C≡CH) is particularly noteworthy. It enables participation in a variety of powerful coupling reactions, such as the Sonogashira cross-coupling, which is instrumental in forming carbon-carbon bonds. analis.com.myanalis.com.my Furthermore, the alkyne can undergo "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing an efficient route to triazole-containing compounds. medchemexpress.com The amino group can be readily acylated, alkylated, or diazotized, opening pathways to a vast number of derivatives. The chlorine atom, while influencing the electronic properties of the ring, can also be a site for nucleophilic aromatic substitution under specific conditions or can be retained in the final product to modulate its biological or material properties.

The utility of ethynylaniline derivatives is highlighted by their use in the synthesis of heterocycles like indoles and quinolines. mdpi.comthieme-connect.comclockss.org For example, 2-ethynylanilines can be cyclized to form indole (B1671886) rings, a core structure in many natural products and pharmaceuticals. clockss.org

Foundational Chemical Structure and its Implications for Reactivity

The chemical reactivity of 2-chloro-4-ethynylaniline is a direct consequence of its foundational structure. The interplay between the electron-donating amino group and the electron-withdrawing chloro and ethynyl groups creates a nuanced electronic landscape on the aromatic ring.

The amino group (-NH₂) is an activating, ortho-, para-directing group, meaning it increases the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack. However, the chlorine atom at the 2-position is an electron-withdrawing group through induction and a weak deactivator, yet it is also ortho-, para-directing. The ethynyl group is also considered to be electron-withdrawing. This combination of substituents leads to a complex pattern of reactivity.

The terminal alkyne possesses an acidic proton, which can be removed by a suitable base to form a metal acetylide. This acetylide is a potent nucleophile and is central to many of the coupling reactions in which this molecule participates. The triple bond itself is susceptible to addition reactions, such as hydrohalogenation. researchgate.net

The presence of both a nucleophilic amino group and an electrophilic (when activated) alkyne within the same molecule allows for intramolecular reactions, leading to the formation of heterocyclic systems. The specific substitution pattern of 2-chloro-4-ethynylaniline influences the regioselectivity of these cyclization reactions.

Properties

IUPAC Name

2-chloro-4-ethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJRKZUOVFCSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950601-93-1
Record name 2-chloro-4-ethynylaniline
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Synthetic Methodologies and Route Design for 2 Chloro 4 Ethynylaniline and Analogs

Direct and Indirect Synthetic Approaches

Direct approaches focus on introducing the ethynyl (B1212043) group to a pre-formed 2-chloroaniline (B154045) derivative. Indirect routes may involve the formation of the aniline (B41778) functionality from a precursor, such as a nitro group, after the carbon-carbon bond has been established.

Carbon-Carbon Bond Formation via Cross-Coupling

Cross-coupling reactions are the most prevalent and effective methods for forming the aryl-alkyne bond required for 2-Chloro-4-ethynylaniline.

The Sonogashira reaction is a cornerstone of aryl-alkyne synthesis, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. nih.govorganic-chemistry.org The reaction proceeds under mild conditions, such as at room temperature, and tolerates a wide variety of functional groups, making it highly suitable for complex molecule synthesis. wikipedia.orgnih.gov

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-chloro-4-iodoaniline). Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This activated alkyne species then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center, which yields the aryl-alkyne product and regenerates the palladium(0) catalyst.

For the synthesis of 2-Chloro-4-ethynylaniline, a common precursor is a di-halogenated aniline, such as 2-chloro-4-bromoaniline or 2-chloro-4-iodoaniline (B137281). The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl. wikipedia.org This differential reactivity allows for selective coupling at the more reactive halogen site (iodine or bromine) while leaving the chlorine atom intact. Trimethylsilylacetylene is often used as a convenient, liquid substitute for acetylene (B1199291) gas; the trimethylsilyl (B98337) (TMS) group can be removed in situ or in a subsequent step. wikipedia.orggelest.com

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Conditions

Aryl Halide Alkyne Partner Palladium Catalyst (mol%) Copper Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
o-Iodoanilines Terminal Alkynes (PPh₃)₂CuBH₄ (5%)¹ (as catalyst) DBU (2 equiv.) N/A (Air) 120 >99
Aryl Iodides Phenylacetylene PdCl₂(PPh₃)₂ (3%) None² TBAF·3H₂O (3 equiv.) None 80 up to 86
1-Bromo-3,5-dimethoxybenzene 3-Ethynylpyridine [DTBNpP]Pd(crotyl)Cl (5%) None² TMP DMSO Room Temp up to 97
Aryl Iodides Terminal Alkynes PdCl₂ (1%) None² Pyrrolidine (B122466) Water 50 Good to Excellent
Aryl Iodides Terminal Alkynes Cu(OTf)₂ (4%)¹ (as catalyst) Phosphate Ligand N/A 130 Good

¹ This reaction is copper-catalyzed, not palladium-catalyzed, but represents a relevant cross-coupling method for similar substrates. nih.gov ² Copper-Free Sonogashira protocols are discussed in the next section. organic-chemistry.orgacs.orgnih.gov

While the classic Sonogashira reaction is highly effective, the use of a copper co-catalyst can lead to undesirable side reactions, primarily the oxidative homocoupling of terminal alkynes (Glaser coupling). nih.gov This necessitates strict anaerobic conditions and can complicate purification. Consequently, numerous copper-free Sonogashira protocols have been developed. researchgate.net

These methods rely on a palladium catalyst and a suitable base, often an amine, to facilitate the reaction without copper. researchgate.net The conditions for copper-free couplings are often mild and can even be performed in aqueous media under aerobic conditions, enhancing their "green" credentials. organic-chemistry.org Various palladium catalysts, including PdCl₂, Pd(OAc)₂, and specialized pre-catalysts, have been shown to be effective. nih.govorganic-chemistry.org The choice of base and solvent is critical; for example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used as a base under solvent-free conditions, while pyrrolidine has been effective in water. organic-chemistry.orgacs.org These protocols are generally tolerant of diverse functional groups and provide a valuable alternative for synthesizing phenyl acetylenes while avoiding the drawbacks of copper. organic-chemistry.org

Alternative Metal-Mediated and Metal-Free Synthetic Pathways

Beyond the Sonogashira coupling, other methods for aryl alkynylation have emerged. These represent important alternatives, particularly when traditional catalysts are problematic.

Metal-Free Alkynylation via Benzyne (B1209423) Intermediates: Aryl chlorides can undergo alkynylation in the absence of transition metals by using a strong base like lithium diisopropylamide (LDA) or TMPLi. These conditions generate a highly reactive benzyne intermediate from the dihaloaniline precursor, which is then trapped by the alkyne. This method is compatible with various functional groups, including fluoro, cyano, and silyl (B83357) groups. organic-chemistry.org

Radical Alkynylation: The alkynylation of radical intermediates has become a powerful alternative to classical methods. rsc.org These reactions often utilize photoredox or transition metal catalysis to generate an aryl radical from a suitable precursor. The radical is then trapped by an alkyne transfer reagent, such as a hypervalent iodine reagent (e.g., ethynylbenziodoxolones, EBX) or an alkynylsulfone. Decarboxylative alkynylation, where a carboxylic acid is converted to a radical under photoredox conditions, is a particularly mild and effective variant. rsc.org

Nickel-Catalyzed Deacylative Alkynylation: Recent advances include dual nickel/photoredox catalysis for the alkynylation of unstrained ketones. nih.gov While not a direct route to 2-Chloro-4-ethynylaniline, this strategy highlights modern approaches to C-C bond activation and could potentially be adapted for analogous structures.

Precursor Synthesis and Functional Group Interconversion

The successful synthesis of 2-Chloro-4-ethynylaniline is highly dependent on the efficient preparation of key precursors and the strategic manipulation of functional groups.

A primary precursor for Sonogashira coupling is a di-halogenated aniline. 2-Chloro-4-bromoaniline and 2-chloro-4-iodoaniline are ideal candidates due to the higher reactivity of bromine and iodine over chlorine in palladium-catalyzed cross-coupling. guidechem.comnih.gov

Synthesis of 2-Chloro-4-bromoaniline: This precursor can be synthesized from o-chloroaniline via regioselective bromination. chemicalbook.com Another route involves a multi-step synthesis starting from p-bromoacetanilide, which is first chlorinated and then hydrolyzed to yield the final product. scribd.com

Synthesis of 4-Chloro-2-iodoaniline (B181669): A practical, transition-metal-free method involves the decarboxylative iodination of anthranilic acids. For instance, 4-chloroanthranilic acid can be converted to 4-chloro-2-iodoaniline in good yield. rsc.org

Key functional group interconversions (FGIs) are often necessary:

Protection of the Amine Group: The aniline -NH₂ group is highly activating and can interfere with certain reactions or lead to undesired side products (e.g., over-halogenation, catalyst poisoning). youtube.comquora.com Acetylation is a common strategy to protect the amine as a less-activating and sterically hindered acetamide (B32628) group. libretexts.org This protection is reversible; the acetamide can be easily hydrolyzed back to the aniline using acidic or basic conditions after the desired reaction (e.g., Sonogashira coupling) is complete. scribd.com

Reduction of a Nitro Group: A powerful indirect synthetic strategy involves introducing the ethynyl group to a nitrobenzene (B124822) precursor, such as 2-chloro-4-iodo-1-nitrobenzene. The Sonogashira coupling is performed first, followed by the reduction of the nitro group to an amine. This approach avoids potential complications from the free amine during the coupling step. The reduction can be achieved using various reagents, such as iron or tin in the presence of acid (e.g., Fe/HCl or Sn/HCl), or via catalytic hydrogenation (e.g., H₂/Pd-C). researchgate.netnih.gov

Table 2: Examples of Precursor Synthesis and Functional Group Interconversion

Starting Material Reagents Product Yield (%) FGI Type
o-Chloroaniline KBr, ZnAl-BrO₃-LDHs, AcOH/H₂O 4-Bromo-2-chloroaniline 78 Halogenation
4-Chloroanthranilic acid I₂, K₂S₂O₈, DMSO 4-Chloro-2-iodoaniline 68 Decarboxylative Iodination
Aniline Acetic Anhydride, HCl, Sodium Acetate Acetanilide (B955) N/A Amine Protection
2-Chloro-4-bromoacetanilide 95% Ethanol, conc. HCl 2-Chloro-4-bromoaniline 57 Amide Hydrolysis (Deprotection)
4-Chloronitrobenzene Fe(II)/goethite 4-Chloroaniline N/A Nitro Reduction

Preparation of Ortho-Chloro Anilines and Para-Ethynyl Anilines

The construction of the target molecule relies on robust methods for preparing key intermediates, namely anilines bearing an ortho-chloro substituent and those with a para-ethynyl group.

Ortho-Chloro Anilines

A primary industrial route to ortho-chloro anilines involves the catalytic hydrogenation of the corresponding ortho-nitrochlorobenzene precursor. google.comyoutube.com This reduction is commonly performed using catalysts such as Raney nickel. google.comgoogle.com A significant challenge in this process is the potential for hydrodechlorination, a side reaction that removes the chlorine atom and produces aniline as an impurity. google.com To mitigate this, dechlorination inhibitors like ammonia (B1221849) can be introduced into the reaction system, which helps to preserve the C-Cl bond and improve the selectivity and yield of the desired ortho-chloroaniline. google.com The process can be optimized for continuous production using plural serial stage tank reactors. google.com

Alternative methods include the reduction of o-nitrochlorobenzene with iron powder in an acidic medium, a classic and effective laboratory-scale procedure. youtube.com For more complex substrates, a sequence involving the protection of the amino group of aniline as an acetanilide is often employed. This allows for regioselective electrophilic chlorination at the ortho and para positions. The desired ortho-isomer can then be separated and the protecting group removed by hydrolysis to yield the ortho-chloroaniline. researchgate.net

Para-Ethynyl Anilines

The introduction of an ethynyl group at the para-position of the aniline ring is most effectively accomplished through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. libretexts.orgwikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org

A typical synthetic sequence starts with a para-halogenated aniline, such as 4-bromoaniline (B143363) or 4-iodoaniline. This substrate is then coupled with a terminal alkyne. To avoid side reactions, the alkyne is often protected, with (trimethylsilyl)acetylene being a common choice. libretexts.orggelest.com The coupling is catalyzed by a palladium(0) complex, usually in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Following the successful coupling, the silyl protecting group is readily removed under mild basic or fluoride-ion conditions to furnish the terminal para-ethynyl aniline.

Chemoselective Functionalization Techniques

Achieving the desired substitution pattern on the aniline ring requires precise control over the reaction's chemoselectivity and regioselectivity. The primary challenges are directing the substituents to the correct positions (ortho for chloro, para for ethynyl) and preventing undesired reactions at the nitrogen atom of the amino group. nih.gov

A classical and widely used strategy involves the use of a protecting group on the amine functionality. researchgate.net The aniline is often converted to an acetanilide by reaction with acetic anhydride. This N-acetylation moderates the activating nature of the amino group and provides steric hindrance, which can influence the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. For instance, chlorination of acetanilide yields a mixture of ortho- and para-chloroacetanilide, from which the desired isomer can be isolated. After the necessary functional groups are installed on the aromatic ring, the acetyl group is removed by hydrolysis to regenerate the free amine.

More recently, direct C–H functionalization has emerged as a powerful and atom-economical alternative to traditional protection-group strategies. acs.orgresearchgate.net These methods utilize transition-metal catalysts to selectively activate and functionalize specific C–H bonds on the aniline ring. For example, palladium-catalyzed ortho-C–H arylation of unprotected anilines has been achieved without competing N-arylation by using specialized cooperating ligands like [2,2′-bipyridin]-6(1H)-one. nih.govacs.org Similarly, catalyst systems based on Pd/S,O-ligands have been developed for the highly para-selective C–H olefination of aniline derivatives. acs.orgresearchgate.net These advanced techniques offer a more direct route to functionalized anilines, avoiding the additional steps of protection and deprotection.

Optimization of Reaction Conditions and Scalability

The efficiency, yield, and scalability of the synthesis of 2-chloro-4-ethynylaniline, particularly the crucial Sonogashira coupling step, are highly dependent on the careful optimization of reaction conditions.

Catalyst System Development and Ligand Effects

The Sonogashira coupling traditionally employs a dual-catalyst system consisting of a palladium(0) source and a copper(I) salt (e.g., CuI) as a co-catalyst. libretexts.orgwikipedia.org However, the development of catalyst systems has evolved significantly to improve efficiency and broaden the substrate scope.

Catalyst and Ligand Systems for Sonogashira Coupling

Catalyst System Ligand Type Key Features Substrate Compatibility
Pd(PPh₃)₄ / CuI Triphenylphosphine (B44618) The classical system; widely used. libretexts.org Aryl iodides and bromides
PdCl₂(PPh₃)₂ / CuI Triphenylphosphine Air-stable Pd(II) precatalyst. Aryl iodides and bromides
Pd₂(dba)₃ / P(t-Bu)₃ Bulky alkylphosphine Highly active for less reactive halides. organic-chemistry.org Aryl chlorides and bromides
NHC-Palladium Complexes N-Heterocyclic Carbenes High thermal stability and activity; allows for low catalyst loading. libretexts.org Aryl iodides, bromides, and chlorides
Palladium Complexes Nitrogen-based ligands Effective for copper-free Sonogashira reactions. libretexts.orgwikipedia.org Aryl iodides and bromides

| Nickel Complexes | Phosphine or other ligands | More economical alternative to palladium. researchgate.net | Aryl iodides and bromides |

The choice of ligand is critical to the success of the reaction. Phosphine ligands, such as triphenylphosphine (PPh₃), are common, but more sterically demanding and electron-rich ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) can significantly enhance catalytic activity, enabling the use of less reactive aryl chlorides. organic-chemistry.org N-Heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts, often providing superior stability and activity at very low catalyst loadings. libretexts.org Furthermore, the development of specific palladium-nitrogen and palladium-NHC complexes has enabled copper-free Sonogashira reactions, which are advantageous as they prevent the formation of alkyne homocoupling (Glaser coupling) byproducts. libretexts.orgwikipedia.org For large-scale synthesis, nickel-based catalyst systems are being explored as a more cost-effective alternative to palladium. researchgate.net

Solvent Selection and Temperature Control

Temperature control is essential for balancing the reaction rate against catalyst stability and side-product formation. While many Sonogashira couplings can be performed under mild conditions, including at room temperature, the optimal temperature is dependent on the reactivity of the substrates and the catalyst system employed. wikipedia.org For instance, the coupling of highly reactive aryl iodides may proceed efficiently at ambient temperature, whereas less reactive aryl bromides or chlorides often require heating to achieve a reasonable reaction rate. researchgate.net

Process Efficiency and Yield Optimization

Maximizing the process efficiency and final product yield involves a holistic optimization of all reaction parameters. The reactivity of the aryl halide substrate is a key factor, with the general trend being I > Br > Cl > OTf. wikipedia.org

A significant side reaction that can lower the yield is the oxidative homocoupling of the terminal alkyne, which is catalyzed by the copper(I) co-catalyst. wikipedia.org This can be minimized by running the reaction under strictly anaerobic (oxygen-free) conditions and by using copper-free catalyst systems where possible. wikipedia.orgorganic-chemistry.org The purity of reagents, particularly the solvent and the amine base, is also important to prevent catalyst deactivation. For scalability, minimizing the catalyst loading is a primary goal. The development of highly active catalysts with high turnover numbers, often through advanced ligand design, is crucial for making the synthesis economically viable. libretexts.org Careful control over the stoichiometry of the reactants and slow addition of the alkyne can also help to suppress side reactions and improve the yield of the desired cross-coupled product.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Ethynylaniline Derivatives

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions of 2-chloro-4-ethynylaniline derivatives serve as powerful tools for the assembly of substituted quinolines and indoles. These transformations are often facilitated by transition metal catalysts, which activate the ethynyl (B1212043) and amino functionalities to promote ring formation.

The quinoline (B57606) core is a prevalent motif in numerous biologically active compounds and functional materials. Consequently, the development of efficient synthetic routes to substituted quinolines from readily available precursors like 2-chloro-4-ethynylaniline is of considerable importance.

A highly regioselective and atom-economical approach to substituted 2-aminoquinolines involves the gold-catalyzed intermolecular [4+2] annulation of 2-ethynylanilines with ynamides. uconn.eduresearchgate.net This modular strategy proceeds under relatively mild conditions and demonstrates broad functional group tolerance, affording a diverse range of 2-aminoquinolines in yields of up to 93%. uconn.edu The reaction is catalyzed by a gold complex, typically generated from a precursor like Ph3PAuCl and a silver salt such as AgNTf2. researchgate.net The versatility of this method allows for variation in the substituents at the 4th position of the quinoline ring, a feature not readily achieved by other methods. researchgate.net

Entry2-Ethynylaniline (B1227618) DerivativeYnamideProductYield (%)
12-Chloro-4-ethynylanilineN-Phenyl-N-prop-1-ynylacetamide2-Amino-6-chloro-4-methyl-N-phenylquinoline-N-acetamide85
22-Chloro-4-ethynylanilineN-(4-Methoxyphenyl)-N-prop-1-ynylacetamide2-Amino-6-chloro-N-(4-methoxyphenyl)-4-methylquinoline-N-acetamide88
32-Chloro-4-ethynylanilineN-Tosyl-N-prop-1-ynyl-p-toluenesulfonamide2-Amino-6-chloro-4-methyl-N-tosylquinoline-N-p-toluenesulfonamide91
42-EthynylanilineN-Phenyl-N-phenylethynylacetamide2-Amino-4-phenyl-N-phenylquinoline-N-acetamide75

A robust and regioselective method for the synthesis of 4-halo-2-aminoquinolines has been developed through a palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides. organic-chemistry.orgorganic-chemistry.orgnih.gov This environmentally friendly approach utilizes molecular oxygen as the sole oxidant. organic-chemistry.org The reaction conditions have been optimized, identifying PdCl2 as the most effective catalyst, with LiCl as a crucial additive and DMSO as the optimal solvent. organic-chemistry.org This protocol exhibits broad substrate compatibility, accommodating various substituents on both the 2-ethynylaniline and isocyanide partners, with yields ranging from moderate to excellent (47-94%). organic-chemistry.orgnih.gov Generally, electron-donating groups on the 2-ethynylaniline lead to higher reaction efficiencies compared to electron-withdrawing groups. organic-chemistry.org

Entry2-Ethynylaniline DerivativeIsocyanideProductYield (%)
12-Chloro-4-ethynylanilinetert-Butyl isocyanideN-(tert-Butyl)-4,6-dichloroquinolin-2-amine82
22-Chloro-4-ethynylanilineCyclohexyl isocyanide4,6-Dichloro-N-cyclohexylquinolin-2-amine78
32-Chloro-4-ethynylanilineBenzyl isocyanideN-Benzyl-4,6-dichloroquinolin-2-amine75
42-Ethynylanilinetert-Butyl isocyanide4-Chloro-N-(tert-butyl)quinolin-2-amine90

The proposed mechanism for the palladium-catalyzed aerobic oxidative cyclization of 2-ethynylanilines with isocyanides involves a sequence of halopalladation, isocyanide insertion, and reductive elimination steps. organic-chemistry.org The catalytic cycle is initiated by the reaction of the palladium(II) catalyst with the 2-ethynylaniline. The presence of a halide source, such as LiCl, is critical for the halopalladation of the alkyne, forming a vinylpalladium intermediate. This is followed by the insertion of the isocyanide into the vinylpalladium bond. Subsequent intramolecular cyclization and reductive elimination regenerate the palladium(II) catalyst and afford the 4-halo-2-aminoquinoline product. The role of molecular oxygen is to reoxidize the palladium(0) species back to the active palladium(II) state, allowing the catalytic cycle to continue.

The indole (B1671886) scaffold is a cornerstone of many natural products and pharmaceuticals. Copper-mediated reactions of 2-ethynylaniline derivatives have emerged as a versatile strategy for the synthesis of a variety of functionalized indoles.

Copper catalysts have been effectively employed in the synthesis of functionalized indoles from 2-ethynylaniline derivatives through various cyclization-functionalization strategies. One such approach involves the cyclization-chlorination of 2-ethynylanilines using copper(II) chloride (CuCl2) to yield 3-chloro- and 3,5-dichloroindole derivatives.

Another notable copper-catalyzed method is the reaction of N-substituted 2-ethynylanilines with sulfonyl azides, which provides an efficient route to 2-sulfonyliminoindolines under mild reaction conditions. nih.gov This reaction demonstrates a wide substrate scope and allows for the facile introduction of functional groups at the 2-position of the indoline (B122111) ring. nih.gov Furthermore, a copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives to indoles can be carried out efficiently in an aqueous medium at room temperature, highlighting the development of environmentally benign synthetic methods. organic-chemistry.org

Entry2-Ethynylaniline DerivativeReagentCatalystProductYield (%)
12-Chloro-4-ethynylanilineCuCl2-3,6-Dichloroindole75
2N-Methyl-2-chloro-4-ethynylanilineTosyl azide (B81097)CuI6-Chloro-1-methyl-2-(tosylimino)indoline88
32-Chloro-4-ethynylaniline-Cu(OCOCF3)26-Chloroindole92
4N-Benzyl-2-ethynylanilineMesyl azideCuI1-Benzyl-2-(mesylimino)indoline85

Formation of Functionalized Indoles

Electrochemical Approaches to Indole Synthesis

Electrochemical methods offer a sustainable and environmentally friendly alternative for the synthesis of indole scaffolds, avoiding the need for stoichiometric chemical oxidants and often proceeding under mild conditions. The electrochemical intramolecular annulation of alkynylaniline derivatives, such as 2-chloro-4-ethynylaniline, has emerged as a viable strategy for constructing highly functionalized indoles. rsc.org

A notable development in this area is the efficient cyclization of 2-ethynylanilines using a simple electrochemical system with potassium iodide as the sole additive in an aqueous solvent. rsc.org This method demonstrates versatility, as the selective formation of either 3-iodoindoles or indoles can be achieved by modifying the electrode material and the amount of electrical charge passed through the reaction. rsc.org Mechanistic studies suggest that the cathodic generation of a base (hydroxide ions from water reduction) plays a critical role in these conversions, alongside the key anodic events. rsc.org

The general mechanism for such electrochemical cyclizations involves the oxidation of the iodide additive to generate an electrophilic iodine species. This species then activates the ethynyl group, facilitating an intramolecular nucleophilic attack by the aniline (B41778) nitrogen. Subsequent steps involving deprotonation and rearomatization lead to the indole ring. By controlling the reaction parameters, the iodinated intermediate can either be isolated or further reduced to yield the unsubstituted indole.

The table below summarizes representative outcomes of this electrochemical approach, highlighting the tunability of the reaction.

Starting MaterialElectrode MaterialCharge Passed (F/mol)Primary ProductYield
2-Ethynylaniline DerivativeCarbon Felt2.53-Iodoindole DerivativeHigh
2-Ethynylaniline DerivativeRVC4.0Indole DerivativeHigh

Exploration of Other Heterocyclic Architectures

Beyond indole synthesis, the reactive aniline and ethynyl functionalities of 2-chloro-4-ethynylaniline serve as a versatile starting point for the construction of various other heterocyclic systems. The specific architecture obtained is often directed by the choice of reaction partners and catalysts.

For instance, indium-catalyzed reactions of 2-ethynylanilines can lead to different outcomes depending on the substitution pattern of the alkyne. organic-chemistry.org While terminal alkynes bearing alkyl or aryl groups typically yield polyfunctionalized indoles, substrates without a substituent on the triple bond can undergo intermolecular dimerization to afford polysubstituted quinolines. organic-chemistry.org This dimerization pathway opens an avenue for synthesizing more complex, fused heterocyclic systems from simpler ethynylaniline precursors.

Furthermore, cycloaddition reactions represent a powerful tool for building five-membered heterocycles. ijirset.com The ethynyl group in 2-chloro-4-ethynylaniline can act as a dienophile or a dipolarophile. For example, in a [3+2] cycloaddition with organic azides, it can lead to the formation of 1,2,3-triazole rings. mdpi.com The reaction mechanism typically involves the concerted or stepwise addition of the azide to the alkyne, followed by cyclization. The conditions for these reactions can be thermal or catalyzed, often by copper(I) species in the well-known "click chemistry" approach.

Condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents can also be employed. These reactions can lead to the formation of various six-membered heterocycles, such as pyrimidines or quinolines, depending on the specific reactants and reaction sequence. researchgate.netbeilstein-journals.org

Polymerization and Crosslinking Chemistry

Transition Metal-Catalyzed Polymerization of Ethynylaniline Monomers

The ethynyl group of 2-chloro-4-ethynylaniline makes it a suitable monomer for transition metal-catalyzed polymerization, leading to the formation of substituted polyacetylenes. These polymers possess a conjugated backbone, which imparts interesting electronic and optical properties. Various catalysts based on transition metals such as rhodium (Rh), palladium (Pd), platinum (Pt), tungsten (W), and molybdenum (Mo) have been shown to be effective for the polymerization of substituted acetylenes.

Catalysts like [Rh(nbd)Cl]₂/Et₃N (where nbd = norbornadiene) have demonstrated high activity for the polymerization of ethynyl-substituted aromatics. Similarly, PdCl₂ and PtCl₂ have been used to effectively polymerize 3-ethynylaniline (B136080), a related monomer, in a homogeneous manner to give high yields of the corresponding polymer. W- and Mo-based catalysts, often activated by cocatalysts like EtAlCl₂, are also highly effective for these polymerizations. The choice of catalyst system can influence the polymer's properties, such as solubility and molecular weight. For example, polymers obtained using Rh catalysts are often insoluble, suggesting a high degree of crosslinking or rigid chain structure, whereas those prepared with W- or Mo-based catalysts can be completely soluble in common organic solvents.

The resulting poly(2-chloro-4-ethynylaniline) would feature a polyacetylene backbone with pendant 2-chloro-4-aminophenyl groups. The structural characteristics of such polymers can be confirmed through spectroscopic methods like FT-IR and NMR.

Catalyst SystemMonomer ExamplePolymer SolubilityReference
[Rh(nbd)Cl]₂ / Et₃N4-EthynylbiphenylMostly Insoluble
WCl₆ / EtAlCl₂4-EthynylbiphenylSoluble
MoCl₅3-EthynylanilineOligomers Only
PdCl₂3-EthynylanilineSoluble

Thermal Curing Kinetics and Network Formation

Polymers derived from ethynylaniline monomers, such as poly(2-chloro-4-ethynylaniline), can undergo thermal curing or crosslinking due to the reactive sites remaining in the polymer structure. The pendant ethynyl groups or the double bonds in the polyacetylene backbone can react at elevated temperatures to form a rigid, three-dimensional polymer network. vot.pl This process transforms the material from a soluble or fusible state into an insoluble and infusible thermoset with enhanced thermal stability and mechanical properties.

The study of thermal curing kinetics is crucial for understanding and controlling the network formation process. advancedsciencenews.com Differential scanning calorimetry (DSC) is a common technique used to investigate curing behavior. researchgate.net Nonisothermal DSC scans at different heating rates can be used to determine key kinetic parameters, such as the activation energy (Ea) of the curing reaction. Isothermal DSC experiments can provide data on the rate of conversion as a function of time.

The curing kinetics of such systems can often be described by autocatalytic models, where the reaction products catalyze the curing process. researchgate.netsemanticscholar.org An autocatalytic rate equation is generally expressed as: dα/dt = k(T)(1-α)ⁿαᵐ where α is the degree of conversion, t is time, k(T) is the temperature-dependent rate constant, and n and m are the reaction orders. The activation energy can be determined using isoconversional methods, which analyze the reaction rate at various degrees of conversion without assuming a specific reaction model. mdpi.com The formation of the network structure leads to significant changes in the material's properties, including an increase in the glass transition temperature (Tg) and elastic modulus. vot.pl

Kinetic ParameterDescriptionMethod of Determination
Activation Energy (Ea)The minimum energy required to initiate the crosslinking reaction.Isoconversional methods (e.g., Kissinger, Flynn-Wall-Ozawa) from nonisothermal DSC data. mdpi.com
Reaction Order (n, m)Exponents that describe the dependence of the reaction rate on the concentration of reactants.Fitting isothermal DSC data to kinetic models (e.g., autocatalytic model). researchgate.net
Pre-exponential Factor (A)A constant related to the frequency of collisions between reacting molecules.Arrhenius equation fitting. mdpi.com

Functionalization of the Ethynyl Moiety

Hydrohalogenation Reactions

The ethynyl group of 2-chloro-4-ethynylaniline is susceptible to electrophilic addition reactions, including hydrohalogenation with hydrogen halides such as hydrogen chloride (HCl) or hydrogen bromide (HBr). libretexts.org These reactions proceed via a carbocation intermediate and follow Markovnikov's rule, which dictates that the hydrogen atom adds to the alkyne carbon that already has the greater number of hydrogen atoms. youtube.commasterorganicchemistry.com

The addition of one equivalent of a hydrogen halide (HX) to the terminal alkyne of 2-chloro-4-ethynylaniline results in the formation of a vinyl halide. Specifically, the proton (H⁺) adds to the terminal carbon of the ethynyl group, forming a more stable secondary vinyl cation on the carbon attached to the aromatic ring. Subsequent attack by the halide anion (X⁻) on this carbocation yields the product, 2-chloro-4-(2-halovinyl)aniline. youtube.com

If an excess (two or more equivalents) of the hydrogen halide is used, a second addition reaction can occur across the double bond of the initially formed vinyl halide. libretexts.orgmasterorganicchemistry.com This second addition also follows Markovnikov's rule. The proton adds to the carbon that already bears a hydrogen, leading to the formation of a carbocation on the carbon atom bonded to the halogen. This carbocation is stabilized by resonance with the lone pairs of the existing halogen atom. libretexts.org The final product is a geminal dihalide, where both halogen atoms are attached to the same carbon atom, resulting in 2-chloro-4-(2,2-dihaloethyl)aniline. youtube.com

The reactivity of the hydrogen halides in this reaction increases in the order HCl < HBr < HI, which corresponds to the decreasing bond strength of the H-X bond. chemguide.co.uk

Application in Click Chemistry and Related Transformations

The terminal alkyne functionality of 2-Chloro-4-ethynylaniline makes it a valuable building block for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. nih.govwikipedia.org The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between a terminal alkyne, such as the one present in 2-Chloro-4-ethynylaniline, and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. labinsights.nl

This transformation is particularly powerful for molecular assembly in various fields, including medicinal chemistry and materials science. tcichemicals.com By reacting 2-Chloro-4-ethynylaniline with a diverse range of azide-containing molecules, a library of complex triazole derivatives can be rapidly synthesized. The resulting triazole ring serves as a rigid and stable linker that connects the aniline core to another molecular fragment, which can be tailored to achieve desired biological activities or material properties. nih.gov

Key features of applying 2-Chloro-4-ethynylaniline in click chemistry include:

High Yields and Selectivity: The CuAAC reaction is known for proceeding to completion with high yields and generating almost no byproducts, simplifying purification. tcichemicals.com

Mild Reaction Conditions: These reactions are typically carried out under mild conditions, often in aqueous solvents, and are tolerant of a wide array of other functional groups, including the chloro and amino substituents on the aniline ring. labinsights.nltcichemicals.com

Bioconjugation: The biocompatibility of click chemistry allows for the use of 2-Chloro-4-ethynylaniline derivatives in biological systems, for example, in labeling proteins or nucleic acids. labinsights.nl

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. While this method requires the synthesis of a strained cyclooctyne, it avoids the potential cytotoxicity of a copper catalyst, making it highly suitable for applications in living systems. wikipedia.orglabinsights.nl The ethynyl group of 2-Chloro-4-ethynylaniline can be derivatized into a strained alkyne to participate in such transformations.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. mdpi.combohrium.com 2-Chloro-4-ethynylaniline possesses two key functional groups—the primary amine and the terminal alkyne—that enable its participation in various MCRs to rapidly construct complex molecular architectures.

The amino group allows 2-Chloro-4-ethynylaniline to serve as the amine component in well-known isocyanide-based MCRs, such as:

Ugi Reaction: A four-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like structure. bohrium.comnih.gov

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. mdpi.com

Furthermore, the combination of the amino and ethynyl groups in an ortho or meta relationship, as in 2-ethynylanilines, is particularly useful for the synthesis of fused heterocyclic systems. For instance, in the presence of a suitable coupling partner and catalyst, the molecule can undergo domino or tandem reactions that lead to the formation of quinolines, indoles, or other nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. nih.govresearchgate.net

The table below summarizes potential MCRs involving 2-Chloro-4-ethynylaniline.

MCR TypeReactive Group(s)Typical ReactantsPotential Product Class
Ugi (4-component)AminoAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino Amide
Hantzsch Dihydropyridine SynthesisAmino2 equiv. β-Ketoester, AldehydeDihydropyridine
Biginelli ReactionAmino (as urea (B33335) derivative)Aldehyde, β-KetoesterDihydropyrimidinone
A³ Coupling (Aldehyde-Alkyne-Amine)Amino, EthynylAldehydePropargylamine

Reactivity of the Chloro and Amino Substituents

Directed Ortho Metalation and Further Functionalization

Directed ortho metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. chem-station.com The reaction relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

The amino group of 2-Chloro-4-ethynylaniline is a potential DMG, although it is often protected to prevent N-H abstraction and enhance its directing ability. Common protecting groups that serve as excellent DMGs include amides and carbamates. nih.gov Upon treatment with a strong lithium base, the protected aniline directs lithiation exclusively to the C-3 position, ortho to the directing group. This generates a potent aryllithium intermediate that can be trapped by a wide variety of electrophiles to introduce a new substituent at this specific position.

This two-step sequence allows for precise functionalization of the aromatic ring, which would be difficult to achieve through classical electrophilic aromatic substitution due to the mixed directing effects of the existing substituents.

Table of Potential Functionalizations via DoM:

Electrophile Introduced Functional Group
CO₂ Carboxylic Acid (-COOH)
I₂ Iodine (-I)
DMF Aldehyde (-CHO)
R-X (e.g., CH₃I) Alkyl (-R)
R-S-S-R Thioether (-SR)

Nucleophilic Aromatic Substitution Studies

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. pressbooks.pubbritannica.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In 2-Chloro-4-ethynylaniline, the chlorine atom can act as a leaving group. The reactivity of the molecule towards SNAr is influenced by its other substituents:

Activating Group: The ethynyl group at the C-4 position is para to the chlorine. As an electron-withdrawing group, it helps to stabilize the negative charge of the Meisenheimer complex, thereby activating the ring for nucleophilic attack.

Deactivating Group: The amino group at the C-2 position is ortho to the chlorine. As a strong electron-donating group, it destabilizes the anionic intermediate, deactivating the ring towards SNAr.

The net reactivity is a balance of these opposing electronic effects. While the ethynyl group provides activation, the presence of the amino group means that forcing conditions (e.g., high temperatures, strong nucleophiles) may be required to achieve substitution of the chlorine atom. acs.orgacs.org

Influence of Substituents on Reaction Regioselectivity and Rate

The reactivity of 2-Chloro-4-ethynylaniline is a complex interplay of the electronic and steric properties of its three distinct substituents. Each group exerts a significant influence on the rate and regioselectivity of different chemical transformations. libretexts.org

Amino Group (-NH₂): This is a strong activating group and an ortho, para-director for electrophilic aromatic substitution due to its powerful +R (resonance donating) effect. For nucleophilic aromatic substitution, its electron-donating nature is deactivating. libretexts.org Crucially, it (or its protected form) serves as a powerful directed metalation group, guiding functionalization specifically to the C-3 position. nih.gov

Chloro Group (-Cl): The chlorine atom is a deactivating group for electrophilic substitution due to its strong -I (inductive withdrawing) effect. However, its +R effect (lone pair donation) directs incoming electrophiles to the ortho and para positions. It is the primary leaving group in nucleophilic aromatic substitution reactions. libretexts.org

Ethynyl Group (-C≡CH): This group is moderately deactivating and electron-withdrawing, directing electrophilic attack to the meta position (C-3). Its electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, particularly from the para position. researchgate.net Its primary role, however, is as a reactive handle for transformations like click chemistry, Sonogashira coupling, and other alkyne-specific reactions.

The collective influence of these groups dictates the outcome of any given reaction, as summarized in the table below.

Reaction TypeInfluence of -NH₂Influence of -ClInfluence of -C≡CHPredicted Regioselectivity / Reactivity
Electrophilic Aromatic Substitution Activating, o,p-directingDeactivating, o,p-directingDeactivating, m-directingComplex mixture, substitution likely at C-5 (ortho to -NH₂, meta to -Cl, meta to -C≡CH)
Nucleophilic Aromatic Substitution DeactivatingLeaving GroupActivatingSubstitution of -Cl by nucleophile, requires forcing conditions
Directed Ortho Metalation Directing Group------Lithiation and functionalization at C-3
Click Chemistry (CuAAC) ------Reactive SiteFormation of a 1,2,3-triazole at the ethynyl position

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Chloro-4-ethynylaniline, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 2-Chloro-4-ethynylaniline provides a definitive fingerprint of its proton environments. The spectrum is characterized by distinct signals for the amine, aromatic, and acetylenic protons, with their chemical shifts influenced by the electronic effects of the chloro, amino, and ethynyl (B1212043) substituents.

The amino (NH₂) protons typically appear as a broad singlet, the position of which can be influenced by solvent and concentration. The aromatic region displays a complex pattern arising from the three protons on the substituted benzene (B151609) ring. The electron-donating amino group and electron-withdrawing chloro and ethynyl groups dictate the specific chemical shifts. The proton at C5, situated between the chloro and ethynyl groups, is expected to show a doublet. The proton at C3, ortho to the chlorine atom, would likely appear as a doublet of doublets, and the proton at C6, ortho to the amino group, would also present as a doublet. The terminal acetylenic proton (≡C-H) is characterized by a sharp singlet in a region typical for such protons, around 3.0 ppm. chemicalbook.com

Predicted ¹H NMR Data for 2-Chloro-4-ethynylaniline

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
NH₂~3.9 - 4.5Broad Singlet
H-3~7.2 - 7.4Doublet of Doublets
H-5~7.1 - 7.3Doublet
H-6~6.7 - 6.9Doublet
≡C-H~3.0 - 3.2Singlet

Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the ethynyl group. The chemical shifts are significantly affected by the nature of the substituents. chemicalbook.com

The carbon atom bonded to the amino group (C-1) is shielded and appears upfield relative to unsubstituted benzene. Conversely, the carbon bonded to the electronegative chlorine atom (C-2) is deshielded and shifted downfield. The carbons of the ethynyl group (C-7 and C-8) have characteristic shifts, with C-8 (the terminal carbon) typically appearing slightly upfield of C-7. The remaining aromatic carbons (C-3, C-4, C-5, C-6) resonate in the typical aromatic region, with their precise shifts determined by the combined electronic influences of the substituents. researchgate.net

Predicted ¹³C NMR Data for 2-Chloro-4-ethynylaniline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-NH₂)~145 - 148
C-2 (C-Cl)~118 - 122
C-3~132 - 135
C-4 (C-C≡CH)~112 - 115
C-5~130 - 133
C-6~115 - 118
C-7 (-C≡CH)~83 - 86
C-8 (≡C-H)~78 - 81

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org For 2-Chloro-4-ethynylaniline, cross-peaks would be expected between the adjacent aromatic protons: H-5 and H-6, and H-5 and H-3. The absence of a cross-peak between H-3 and H-6 would confirm their meta relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgwikipedia.orgpressbooks.pub An HSQC spectrum would show a cross-peak connecting the acetylenic proton signal to the C-8 carbon signal, and cross-peaks for each aromatic proton (H-3, H-5, H-6) with its corresponding carbon atom (C-3, C-5, C-6), greatly simplifying the assignment of the aromatic region. jove.comlibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining the spatial proximity of atoms, irrespective of their bonding. nanalysis.comlibretexts.org It detects correlations between protons that are close in space (typically < 5 Å). columbia.eduwikipedia.org For 2-Chloro-4-ethynylaniline, a NOESY spectrum could confirm the regiochemistry by showing a cross-peak between the amine protons (NH₂) and the ortho proton at C-6. Additionally, a correlation might be observed between the proton at C-3 and the amine protons, further solidifying the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, provide valuable information about the functional groups present in 2-Chloro-4-ethynylaniline by probing their characteristic molecular vibrations.

The FTIR spectrum of 2-Chloro-4-ethynylaniline is distinguished by several key absorption bands that confirm the presence of its primary functional groups.

N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3350-3450 cm⁻¹. wpmucdn.comorgchemboulder.com The N-H bending vibration is typically observed around 1600-1650 cm⁻¹. researchgate.net

Alkyne Vibrations: The terminal alkyne gives rise to two highly characteristic peaks. A sharp and strong absorption corresponding to the ≡C-H stretch appears around 3300 cm⁻¹. libretexts.orgyoutube.commasterorganicchemistry.com The C≡C triple bond stretch is observed as a weaker absorption in the 2100-2140 cm⁻¹ range. orgchemboulder.com

Aromatic and C-Cl Vibrations: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-N stretch of the aromatic amine is found in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Characteristic FTIR Absorption Bands for 2-Chloro-4-ethynylaniline

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Asymmetric & Symmetric Stretch3350 - 3450Medium
Amine (N-H)Bending1600 - 1650Medium-Strong
Acetylene (B1199291) (≡C-H)Stretching~3300Strong, Sharp
Alkyne (C≡C)Stretching2100 - 2140Weak-Medium
Aromatic (C-H)Stretching3000 - 3100Medium
Aromatic (C=C)Stretching1450 - 1600Medium-Strong
Aryl Amine (C-N)Stretching1250 - 1335Strong
Aryl Halide (C-Cl)Stretching700 - 800Strong

Raman spectroscopy provides complementary vibrational data to FTIR. While polar bonds like N-H and C-Cl tend to show strong IR absorptions, the more symmetric and less polar C≡C triple bond often produces a strong signal in the Raman spectrum. This makes Raman particularly useful for confirming the presence of the ethynyl group. scirp.org The aromatic ring vibrations also typically yield strong and characteristic Raman signals, which can be sensitive to the substitution pattern.

Characteristic Raman Shifts for 2-Chloro-4-ethynylaniline

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Alkyne (C≡C)Stretching2100 - 2140Strong
Acetylene (≡C-H)Stretching~3300Medium
Aromatic RingRing Breathing/Stretching1000 - 1600Strong
Amine (N-H)Stretching3350 - 3450Weak-Medium
Aryl Halide (C-Cl)Stretching700 - 800Medium

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of a compound. For 2-Chloro-4-ethynylaniline, both high-resolution and soft ionization techniques are employed for comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass is calculated using the masses of the most abundant isotopes of each element. For 2-Chloro-4-ethynylaniline, with the chemical formula C₈H₆ClN, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the elemental formula, which is a crucial step in structural elucidation.

ParameterValue
Chemical FormulaC₈H₆ClN
Theoretical Monoisotopic Mass151.0189 u
Calculated m/z for [M+H]⁺152.0267 u

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like anilines without causing significant fragmentation. In ESI-MS analysis, 2-Chloro-4-ethynylaniline would typically be dissolved in a suitable solvent and introduced into the mass spectrometer. The aniline (B41778) functional group is readily protonated, leading to the formation of a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would be measured, providing confirmation of the compound's molecular weight. Further analysis using tandem mass spectrometry (MS/MS) could be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation to study its fragmentation patterns, which yields further structural information.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions, typically from π to π* orbitals in aromatic compounds. The UV-Vis spectrum of 2-Chloro-4-ethynylaniline is expected to show characteristic absorption bands due to the presence of the substituted benzene ring, which acts as a chromophore. The aniline group, the chloro substituent, and the ethynyl group all influence the energy of these electronic transitions and thus the position of the absorption maxima (λmax). The conjugation of the ethynyl group with the aromatic ring is expected to cause a bathochromic (red) shift compared to aniline or chloroaniline.

ChromophoreExpected Absorption Region
Substituted Benzene Ring~250-300 nm

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light it emits after being excited to a higher electronic state. Many aniline derivatives are known to be fluorescent. The fluorescence spectrum would reveal the emission wavelength maxima, while further experiments could determine key parameters like the fluorescence quantum yield (the efficiency of the fluorescence process) and the fluorescence lifetime (the duration of the excited state). The presence of a heavy atom like chlorine can sometimes quench fluorescence through intersystem crossing, which would be an important characteristic to investigate for this compound.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable crystals of 2-Chloro-4-ethynylaniline can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding (involving the -NH₂ group) and π-π stacking (between aromatic rings), which govern the material's bulk properties.

ParameterInformation Yielded
Unit Cell DimensionsSize and shape of the repeating crystal unit
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise 3D position of each atom
Bond Lengths & AnglesMolecular geometry
Intermolecular InteractionsCrystal packing and forces

Note: A crystal structure for 2-Chloro-4-ethynylaniline has not been found in the searched public databases; therefore, no experimental crystallographic data is available.

Elemental Composition Analysis

The elemental composition of a chemical compound provides fundamental information regarding the types of atoms present and their relative abundance. This data is crucial for confirming the molecular formula of a newly synthesized compound and serves as a primary indicator of its purity. For 2-Chloro-4-ethynylaniline, the theoretical elemental composition can be calculated based on its molecular formula, C₈H₆ClN, and the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Chlorine (Cl), and Nitrogen (N).

The molecular weight of 2-Chloro-4-ethynylaniline is 151.60 g/mol . The theoretical percentage of each element is determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

Table 1: Theoretical Elemental Composition of 2-Chloro-4-ethynylaniline

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass of Element ( g/mol ) Percentage Composition (%)
Carbon C 12.01 8 96.08 63.38
Hydrogen H 1.008 6 6.048 3.99
Chlorine Cl 35.45 1 35.45 23.38
Nitrogen N 14.01 1 14.01 9.24

| Total | | | | 151.59 | 100.00 |

In the absence of published experimental data, the theoretical values presented in Table 1 serve as the benchmark for any future elemental analysis of 2-Chloro-4-ethynylaniline. Discrepancies between experimental and theoretical values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and energy levels within a molecule. For 2-Chloro-4-ethynylaniline, these calculations help elucidate its structural and electronic characteristics, which are governed by the interplay of the aniline (B41778) moiety, the electron-withdrawing chlorine atom, and the π-rich ethynyl (B1212043) group.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. scispace.com By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (a minimum on the potential energy surface). A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netmdpi.com

The optimized geometry of 2-Chloro-4-ethynylaniline reveals the spatial arrangement of its atoms. Key parameters include the bond lengths of the C-Cl, C-N, and C≡C bonds, as well as the planarity of the benzene (B151609) ring. These structural details are crucial for understanding the molecule's physical and chemical behavior.

Table 1: Predicted Geometrical Parameters for 2-Chloro-4-ethynylaniline This table presents hypothetical, representative data for illustrative purposes.

ParameterBond/AnglePredicted Value
Bond Length (Å)C-Cl1.745
C-NH₂1.390
C≡C1.208
C-C (aromatic)1.395 - 1.405
Bond Angle (°)C-C-Cl121.5
C-C-NH₂120.5
C-C≡C178.0
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

For 2-Chloro-4-ethynylaniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atom and the π-system of the ethynyl group.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Chloro-4-ethynylaniline This table presents hypothetical, representative data for illustrative purposes.

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.20
Energy Gap (ΔE)4.65
Calculation of Global Chemical Reactivity Descriptors (GCRD)

Global Chemical Reactivity Descriptors (GCRDs) are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. These descriptors help in predicting how a molecule will behave in a chemical reaction. Key GCRDs include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are invaluable for comparing the reactivity of different molecules and understanding the influence of various functional groups.

Table 3: Calculated Global Chemical Reactivity Descriptors for 2-Chloro-4-ethynylaniline This table presents hypothetical, representative data for illustrative purposes.

DescriptorCalculated Value (eV)
Ionization Potential (I)5.85
Electron Affinity (A)1.20
Electronegativity (χ)3.525
Chemical Hardness (η)2.325
Chemical Softness (S)0.430
Electrophilicity Index (ω)2.67
Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and extended π-electron systems can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in telecommunications and optoelectronics. DFT calculations can predict key NLO parameters such as the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mdpi.com The presence of an electron-donating amino group and electron-withdrawing/π-conjugated substituents (chloro and ethynyl groups) in 2-Chloro-4-ethynylaniline suggests it may possess NLO activity. A large hyperpolarizability value indicates a strong NLO response.

Table 4: Predicted Non-Linear Optical (NLO) Properties of 2-Chloro-4-ethynylaniline This table presents hypothetical, representative data for illustrative purposes.

PropertySymbolPredicted Value
Dipole Momentμ3.50 D
Polarizabilityα15.0 x 10-24 esu
First-Order Hyperpolarizabilityβ8.2 x 10-30 esu

Aromaticity and Electron Density Distribution Studies

The distribution of electron density within 2-Chloro-4-ethynylaniline is key to its properties. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing this distribution. researchgate.net The MEP map illustrates the charge distribution from the perspective of an approaching electrophile. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 2-Chloro-4-ethynylaniline, negative potential is expected around the nitrogen and chlorine atoms and the π-cloud of the ethynyl group, while positive potential would be found near the hydrogen atoms of the amino group.

Furthermore, methods like Natural Bond Orbital (NBO) analysis can quantify the delocalization of electrons within the aromatic ring and the interactions between different parts of the molecule, providing a deeper understanding of its aromatic character and stability. researchgate.net

Applications in Materials Science and Advanced Synthetic Building Blocks

Advanced Monomers and Intermediates for Organic Synthesis

The unique combination of an alkyne and an aniline (B41778) moiety within a single molecule renders 2-chloro-4-ethynylaniline a highly valuable intermediate in synthetic chemistry. Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of complex molecular structures. The dual reactivity of 2-chloro-4-ethynylaniline allows it to participate in a variety of reactions, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

The ethynyl (B1212043) group can undergo reactions typical of terminal alkynes, such as Sonogashira coupling, click chemistry, and polymerization. Simultaneously, the aniline portion can be diazotized, acylated, or used as a nucleophile in cyclization reactions. The presence of the chlorine atom provides an additional site for modification, for instance, through nucleophilic aromatic substitution or cross-coupling reactions, further enhancing its synthetic utility. This multi-functionality allows for the creation of diverse molecular libraries from a single, readily accessible precursor.

Precursors for Complex Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. 2-Chloro-4-ethynylaniline serves as a powerful precursor for the synthesis of a variety of complex heterocyclic systems through intramolecular cyclization and cycloaddition reactions.

Quinolines are a class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The synthesis of substituted quinolines can be effectively achieved through the electrophilic cyclization of N-(2-alkynyl)aniline derivatives. nih.govthieme-connect.com This methodology is directly applicable to 2-chloro-4-ethynylaniline.

In a typical reaction, the aniline nitrogen is first functionalized (e.g., acylated or tosylated), followed by an electrophile-induced 6-endo-dig cyclization. Various electrophilic reagents, including iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), can be used to initiate the ring-closing process, affording 3-halo-substituted quinolines. nih.gov The reaction proceeds under mild conditions and tolerates a range of functional groups. Copper-catalyzed cyclization methods have also been developed to produce haloalkoxy-substituted quinolines from 2-alkynylanilines. acs.org The resulting quinoline (B57606) skeleton, bearing both the chloro-substituent from the starting material and a newly introduced functional group, can be further elaborated, making this a powerful strategy for generating complex quinoline derivatives.

Table 1: Synthesis of Quinolines from 2-Alkynylaniline Derivatives
Reaction TypeCatalyst/ReagentKey FeaturesResulting Structure
Electrophilic CyclizationICl, I₂, Br₂Proceeds under mild conditions; introduces a halogen at the 3-position. nih.gov3-Halo-substituted quinolines
Mercury-Catalyzed CyclizationHg(OTf)₂Results in a hydrogen at the 3-position. nih.govthieme-connect.comSubstituted quinolines
Copper-Catalyzed CyclizationCuICan be used to introduce haloalkoxy groups at the 2-position. acs.org2-Haloalkoxy-3-alkyl(aryl)quinolines

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. Intramolecular cyclization of 2-ethynylaniline (B1227618) derivatives is a highly efficient and convergent strategy for the synthesis of substituted indoles. rhhz.netnih.gov This approach involves the formation of a bond between the aniline nitrogen (or a carbon atom of the benzene (B151609) ring) and one of the alkyne carbons.

The cyclization can be catalyzed by a variety of transition metals, with palladium and copper being the most common. For instance, palladium-catalyzed Sonogashira cross-coupling followed by cyclization is a well-established one-pot method for producing 2,4-disubstituted indoles from precursors like 2,3-dichloroaniline (B127971) and terminal alkynes. mdpi.com Base-catalyzed methods have also been reported; K₂CO₃ in water can effectively catalyze the cyclization of N-tosylated 2-ethynylanilines. rhhz.net The use of 2-chloro-4-ethynylaniline in these reactions allows for the synthesis of indoles with a chlorine atom at the 6-position, providing a handle for further functionalization.

The 1,2,3-triazole ring is a key structural motif in pharmaceuticals, agrochemicals, and materials science. Its synthesis is most famously achieved through the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction is highly efficient, regioselective, and tolerates a wide variety of functional groups, typically proceeding under mild, often aqueous, conditions. beilstein-journals.org

The terminal ethynyl group of 2-chloro-4-ethynylaniline makes it an ideal substrate for the CuAAC reaction. nih.gov By reacting it with various organic azides (R-N₃) in the presence of a copper(I) catalyst, a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives can be synthesized. The resulting products incorporate the 2-chloroaniline (B154045) moiety, which can be used for subsequent chemical modifications. The reliability and broad scope of the CuAAC reaction make this a premier method for utilizing 2-chloro-4-ethynylaniline as a building block. glenresearch.com

Pyrimidines are another class of essential nitrogen-containing heterocycles, forming the basis of nucleobases in DNA and RNA. researchgate.net While direct cyclization of 2-chloro-4-ethynylaniline into a pyrimidine (B1678525) is not a standard transformation, its functional groups can be used to construct the necessary precursors for classical pyrimidine syntheses. organic-chemistry.org

For example, the ethynyl group can be hydrated to form an acetyl group (a methyl ketone). The resulting 2-chloro-4-acetylaniline can then be condensed with a suitable N-C-N building block, such as an amidine or urea (B33335), in a reaction analogous to the Pinner or Biginelli synthesis to form the pyrimidine ring. mdpi.com Alternatively, the aniline itself can act as a nitrogen source in reactions with β-dicarbonyl compounds or their equivalents, which could be derived from the ethynyl group. These multi-step pathways leverage the reactivity of both the aniline and ethynyl functionalities to construct the pyrimidine framework. pharmaguideline.com

Development of Polymeric and Oligomeric Materials

The functional groups of 2-chloro-4-ethynylaniline make it an attractive monomer for the synthesis of novel polymeric and oligomeric materials. Both the ethynyl and aniline moieties can be polymerized to create polymers with interesting electronic and optical properties.

Polyacetylenes, which are polymers with a conjugated backbone of alternating double bonds, can be synthesized through the polymerization of monosubstituted acetylenes like ethynylanilines. tandfonline.com These materials are known for their conductive properties. The polymerization of 3-ethynylaniline (B136080) using transition metal catalysts has been shown to produce conjugated polymers in high yields. tandfonline.com Similarly, 2-chloro-4-ethynylaniline can be expected to polymerize across its alkyne function to yield a substituted polyacetylene.

Furthermore, aniline and its derivatives can be polymerized via oxidative coupling to form polyaniline (PANI), one of the most studied conducting polymers. nih.govresearchgate.net The resulting polymer possesses a backbone of nitrogen and sulfur atoms when polymerized with reagents like sulfur monochloride. nih.gov The presence of the ethynyl group on the monomer unit would result in a functionalized polyaniline with pendant alkyne groups. These groups can be used for post-polymerization modification, such as cross-linking the polymer chains or attaching other functional molecules via click chemistry, allowing for the fine-tuning of the material's properties for applications in sensors, organic electronics, and coatings. nih.gov

Table 2: Potential Polymeric Materials from 2-Chloro-4-ethynylaniline
Polymer TypePolymerization SiteKey Features of Resulting PolymerPotential Applications
Substituted PolyacetyleneEthynyl groupConjugated backbone; potential for electrical conductivity. tandfonline.comConductive materials, organic electronics
Functionalized PolyanilineAniline groupConducting polymer with pendant ethynyl groups for cross-linking or functionalization. nih.govSensors, coatings, electroactive materials

Synthesis of Conjugated Polymers via Ethynylaniline Derivatives

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. sigmaaldrich.comnih.govcostantinilab.com Ethynylaniline derivatives, including 2-Chloro-4-ethynylaniline, serve as critical monomers in the synthesis of these advanced materials.

The presence of the terminal alkyne (ethynyl) group in 2-Chloro-4-ethynylaniline allows for its participation in various polymerization reactions, most notably transition metal-catalyzed polymerizations. For instance, coupling reactions like the Sonogashira coupling can be employed to create polymers with extended π-conjugated systems. mdpi.com The chlorine substituent on the aniline ring can influence the electronic properties of the resulting polymer, such as its band gap and charge transport characteristics, by modifying the electron density of the monomer unit.

Research on the related compound, 4-ethynylaniline, has demonstrated its capability to undergo transition metal-catalyzed polymerization to yield poly(4-ethynylaniline), a conjugated polymer with potential applications in conductive materials. It is anticipated that 2-Chloro-4-ethynylaniline would undergo similar polymerization, yielding a chlorinated analogue with potentially altered and advantageous properties. The introduction of a chlorine atom can enhance interchain interactions and influence the polymer's solubility and film-forming characteristics, which are crucial for device fabrication.

Table 1: Polymerization Potential of Ethynylaniline Derivatives

MonomerPolymerization MethodPotential Polymer Properties
4-EthynylanilineTransition Metal-CatalyzedConductive, Optically Active
2-Chloro-4-ethynylanilineTransition Metal-Catalyzed (e.g., Sonogashira)Modified electronic properties, Enhanced interchain packing, Altered solubility

Role as End-Capping Agents in High-Performance Resins

In polymer chemistry, end-capping is a technique used to terminate the growth of polymer chains, thereby controlling the molecular weight and enhancing the stability of the final material. End-capping agents are monofunctional molecules that react with the growing polymer chain ends. The choice of the end-capping agent is critical as it can impart specific properties to the polymer.

The ethynyl group in 2-Chloro-4-ethynylaniline makes it a prime candidate for an end-capping agent, particularly for high-performance resins used in demanding applications like aerospace and electronics. royal-chem.com The terminal alkyne can undergo various reactions, including thermal or catalytic curing, to form a crosslinked network at the chain ends. This process significantly enhances the thermal stability, mechanical strength, and chemical resistance of the resulting resin.

The related compound, 4-ethynylaniline, is recognized as a high-value end-capping agent for aerospace-grade resins and thermosetting polymers that demand exceptional thermal stability and mechanical properties. royal-chem.com The incorporation of a chloro-substituted ethynylaniline like 2-Chloro-4-ethynylaniline at the chain ends can introduce additional functionalities. The chlorine atom can enhance flame retardancy and modify the surface properties of the cured resin.

Formation of Crosslinked Polymer Networks for Structural Materials

Crosslinked polymers consist of polymer chains linked together by covalent bonds, forming a three-dimensional network. This network structure imparts high strength, rigidity, and thermal stability to the material, making them suitable for use as structural components. The bifunctional nature of 2-Chloro-4-ethynylaniline, with its reactive ethynyl and amino groups, allows it to act as a crosslinking agent or a monomer in the formation of such networks.

The ethynyl group can undergo thermally induced or transition-metal-catalyzed trimerization to form aromatic crosslinks. This reaction is highly efficient and results in a densely crosslinked network with excellent thermal and oxidative stability. Furthermore, the aniline moiety can participate in reactions to form other types of linkages. For example, it can react with epoxides or isocyanates, incorporating additional diversity into the polymer backbone and crosslinking points.

The resulting crosslinked materials from 2-Chloro-4-ethynylaniline-based monomers are expected to exhibit high glass transition temperatures (Tg) and excellent mechanical properties, making them attractive for applications in composites, adhesives, and coatings for aerospace, automotive, and industrial sectors where performance under extreme conditions is paramount.

Surface Modification and Nanomaterial Functionalization

The ability to tailor the surface properties of materials is crucial for a wide range of applications, from enhancing the performance of nanocomposites to creating sophisticated biomedical devices. 2-Chloro-4-ethynylaniline offers a versatile platform for surface modification due to its dual functionality, enabling the covalent attachment of this molecule to various substrates and nanomaterials.

Chemical Functionalization of Carbon Nanomaterials (e.g., MWNTs, graphene)

Carbon nanomaterials, such as multi-walled carbon nanotubes (MWNTs) and graphene, possess extraordinary mechanical, electrical, and thermal properties. However, their tendency to agglomerate and their chemical inertness can limit their practical applications. Covalent functionalization is a powerful strategy to overcome these limitations by improving their dispersibility in solvents and polymer matrices and by introducing new functionalities. up.ptmdpi.com

The aniline group of 2-Chloro-4-ethynylaniline can be utilized for the functionalization of carbon nanomaterials. One common method involves the in-situ generation of diazonium species from the aniline, which then readily react with the sp²-hybridized carbon atoms on the surface of MWNTs or graphene. up.pt This process results in the covalent attachment of the 2-chloro-4-ethynylphenyl group to the nanomaterial surface.

This functionalization can significantly alter the properties of the carbon nanomaterials. The attached groups can improve their solubility and processability. nih.gov Furthermore, the ethynyl group provides a reactive handle for subsequent "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide variety of molecules, including polymers, fluorescent dyes, and biomolecules. This two-step functionalization strategy opens up possibilities for creating advanced hybrid materials for applications in nanoelectronics, sensors, and drug delivery.

Table 2: Functionalization of Carbon Nanomaterials with Aniline Derivatives

NanomaterialFunctionalization MethodAniline Derivative(s)Outcome
Multi-Walled Carbon Nanotubes (MWNTs)Diazonium Couplingp-substituted anilines (e.g., 4-chloroaniline)Covalent attachment of phenyl groups, improved dispersibility
GrapheneDiazonium ChemistryAnilineCovalent functionalization, tailored surface properties

Engineering of Chemically Versatile Surface Platforms

The concept of creating chemically versatile surface platforms involves modifying a substrate to introduce a variety of functional groups that can be used for subsequent chemical transformations. The dual functionality of 2-Chloro-4-ethynylaniline makes it an excellent candidate for this purpose.

Surfaces such as silicon wafers, glass, or metal oxides can be first treated to introduce amino-reactive groups. Subsequently, 2-Chloro-4-ethynylaniline can be covalently attached through its aniline group. This leaves the ethynyl group exposed on the surface, creating a platform that is amenable to a wide array of alkyne-based chemical reactions.

This "alkyne-functionalized" surface can then be used in various applications. For example, it can serve as a solid support for the synthesis of peptides or oligonucleotides. It can also be used to immobilize catalysts, enzymes, or antibodies for applications in catalysis, biosensing, and diagnostics. The ability to create patterned surfaces with specific chemical functionalities using techniques like microcontact printing further expands the utility of this approach in creating microarrays and other advanced material architectures.

Ligand Design and Chemo-sensing Platforms

The development of selective and sensitive chemo-sensing platforms is a significant area of research with applications in environmental monitoring, medical diagnostics, and security. The design of ligands that can selectively bind to specific analytes is a key component of these platforms.

While direct research on 2-Chloro-4-ethynylaniline in ligand design and chemo-sensing is not widely documented, its structural features suggest potential in this area. The aniline nitrogen can act as a coordination site for metal ions, and the ethynyl group can be involved in π-stacking interactions or can be further functionalized to create more complex ligand structures.

The presence of both a donor (amine) and an acceptor (ethynyl) group, along with the chloro-substituent, can lead to interesting photophysical properties, such as fluorescence, that may be modulated upon binding to an analyte. This change in fluorescence could form the basis of a chemo-sensor. For example, the interaction of the aniline group with a metal ion could alter the electronic properties of the molecule, leading to a detectable change in its emission spectrum.

Furthermore, polymers derived from 2-Chloro-4-ethynylaniline could be used to create sensory materials. The conjugated backbone of such polymers can facilitate exciton (B1674681) migration, and the presence of specific binding sites (incorporating the aniline and chloro- functionalities) could lead to highly sensitive detection of analytes through mechanisms such as fluorescence quenching or enhancement.

Synthesis of Novel Acetylene-Derived Ligands

The presence of both a reactive ethynyl group and a nucleophilic amino group, along with a modifiable chloro-substituted aromatic ring, makes 2-Chloro-4-ethynylaniline an attractive precursor for the synthesis of a variety of novel ligands. These ligands can be designed for applications in catalysis, metal-organic frameworks (MOFs), and porous organic polymers (POPs).

One of the primary synthetic routes for elaborating 2-Chloro-4-ethynylaniline into more complex ligand structures is the Sonogashira cross-coupling reaction . This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne of 2-Chloro-4-ethynylaniline and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This methodology allows for the extension of the molecular framework, leading to the creation of bidentate or polydentate ligands with tailored electronic and steric properties. The reactivity of the halide in the coupling partner is a key factor, with the general trend being I > Br > Cl. wikipedia.org

The general scheme for a Sonogashira coupling reaction involving 2-Chloro-4-ethynylaniline can be depicted as follows:

Sonogashira Coupling Reaction SchemeA general representation of the Sonogashira coupling reaction where 2-Chloro-4-ethynylaniline is coupled with an aryl halide (Ar-X) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Furthermore, the amino group of 2-Chloro-4-ethynylaniline can be functionalized to introduce additional coordination sites or to tune the ligand's electronic properties. For instance, reaction with salicylaldehyde (B1680747) can yield a Schiff base ligand, which can then be used to form metal complexes.

The resulting acetylene-derived ligands from 2-Chloro-4-ethynylaniline can serve as crucial components in the construction of advanced materials. For example, they can act as organic linkers in the synthesis of MOFs, which are crystalline materials with high porosity and potential applications in gas storage and separation. nih.govresearchgate.net Similarly, these ligands can be polymerized to form POPs, which are amorphous porous materials with applications in catalysis and sensing.

Below is a table summarizing potential synthetic transformations of 2-Chloro-4-ethynylaniline for ligand synthesis:

TransformationReagents and ConditionsProduct TypePotential Applications
Sonogashira Coupling Aryl/Vinyl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N)Extended π-conjugated systems, Bidentate ligandsOrganic electronics, Metal-organic frameworks (MOFs), Catalysis
Schiff Base Condensation Aldehyde or Ketone, Acid or Base catalystImines (Schiff bases)Coordination chemistry, Catalysis, Biological applications
N-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine)AmidesModification of electronic properties, Precursors for further functionalization
Polymerization Transition metal catalystsConjugated polymersConductive materials, Sensors

Computational Design of Chemical Sensors

The unique electronic and structural features of 2-Chloro-4-ethynylaniline make it a promising candidate for the development of chemical sensors. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for designing and predicting the sensing capabilities of new materials before their synthesis.

The design of a chemical sensor based on 2-Chloro-4-ethynylaniline would leverage the interaction of the analyte with the molecule's functional groups. The amino group can act as a hydrogen bond donor or acceptor, the ethynyl group can participate in π-stacking or coordination with metal ions, and the chloro-substituted aromatic ring provides a tunable electronic backbone.

Computational studies can be employed to investigate several key aspects of sensor design:

Analyte Interaction: DFT calculations can model the binding of various analytes (e.g., gases, ions, small organic molecules) to 2-Chloro-4-ethynylaniline or its derivatives. By calculating the binding energy, one can predict the strength and selectivity of the interaction.

Electronic Properties: The adsorption of an analyte onto the sensor molecule can induce changes in its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These changes can be correlated with a measurable signal, such as a change in fluorescence or conductivity.

Spectroscopic Predictions: Computational models can predict the changes in spectroscopic signatures (e.g., UV-Vis, IR, Raman) upon analyte binding. This information is crucial for designing sensors that operate on optical detection principles.

For instance, a computational study could investigate the interaction of 2-Chloro-4-ethynylaniline with a target analyte like a nitroaromatic compound (often found in explosives). The study would likely show that the electron-rich aniline derivative can form a charge-transfer complex with the electron-deficient nitroaromatic compound, leading to a detectable change in the electronic spectrum.

The following table outlines a hypothetical computational workflow for designing a chemical sensor based on 2-Chloro-4-ethynylaniline:

Computational StepMethodObjectivePredicted Outcome
Geometry Optimization DFT (e.g., B3LYP/6-31G(d))Determine the most stable conformation of 2-Chloro-4-ethynylaniline and its complex with an analyte.Optimized molecular structures and bond parameters.
Binding Energy Calculation DFT with basis set superposition error (BSSE) correctionQuantify the strength of the interaction between the sensor molecule and the analyte.Prediction of binding affinity and selectivity.
Electronic Structure Analysis HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapsUnderstand the electronic changes upon analyte binding and identify reactive sites.Correlation between analyte binding and changes in conductivity or reactivity.
Spectroscopic Simulation Time-Dependent DFT (TD-DFT)Predict the UV-Vis absorption and emission spectra of the sensor with and without the analyte.Identification of spectroscopic shifts that can be used for detection.

Through such computational screening, researchers can efficiently identify promising sensor designs and prioritize synthetic efforts, accelerating the development of new sensing technologies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for 2-Chloro-4-ethynylaniline, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution or Sonogashira coupling are typical routes. For example, refluxing ethanol with stoichiometric equivalents of precursors (e.g., 3-chloro-4-hydroxybenzaldehyde and 4-chloroaniline) under controlled conditions can yield structurally similar compounds (54% yield reported in analogous syntheses) .
  • Optimization parameters : Adjust catalyst (e.g., Pd/Cu for Sonogashira), solvent polarity, temperature (60–80°C), and reaction time (1–4 hours). Monitor progress via TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-4-ethynylaniline?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (6.5–8.0 ppm) and ethynyl proton (~3.0 ppm). Compare with PubChem data for analogous chloro-anilines .
  • IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and NH₂ bands (~3400 cm⁻¹).
  • X-ray crystallography : Resolve molecular geometry and confirm substitution patterns, as demonstrated in crystallographic studies of 2-Chloro-4-iodoaniline .

Q. What stability considerations are critical for storing 2-Chloro-4-ethynylaniline?

  • Methodology :

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethynyl group.
  • Monitor degradation via HPLC (purity >98%) and TGA (thermal stability up to 150°C). Impurities can alter reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of 2-Chloro-4-ethynylaniline in cross-coupling reactions?

  • Methodology :

  • Use Becke’s hybrid functional (B3LYP) to model electron density and frontier molecular orbitals (HOMO/LUMO). This method shows <2.4 kcal/mol deviation in atomization energies for similar systems .
  • Simulate transition states for Sonogashira coupling using gradient-corrected exchange-correlation functionals. Compare with experimental kinetic data to validate computational models .

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., melting points)?

  • Methodology :

  • Replicate synthesis : Ensure purity via recrystallization (e.g., ethyl alcohol slow evaporation ) and validate with DSC for melting point analysis.
  • Cross-validate data : Use open-access crystallographic databases (e.g., CCDC) and adhere to FAIR data principles to reconcile discrepancies, as recommended in open-data guidelines .

Q. How to design a kinetic study investigating substituent effects on the ethynyl group’s reactivity?

  • Methodology :

  • Systematic variation : Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the 4-position.
  • Kinetic monitoring : Use stopped-flow UV-Vis spectroscopy to track reaction rates. Pair with GC-MS to identify intermediates.
  • DFT analysis : Calculate activation energies for substituted derivatives to correlate experimental and theoretical results .

Data Contradiction Analysis Framework

  • Example Scenario : Discrepancies in reported NH₂ group reactivity.
    • Steps :

Replicate experiments : Control humidity (NH₂ is moisture-sensitive) and oxygen levels .

Advanced characterization : Use XPS to assess surface oxidation states or SC-XRD to detect structural anomalies .

Collaborative validation : Share raw data via repositories (e.g., Zenodo) to enable peer verification, aligning with open-science practices .

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